molecular formula C26H31N3O11 B1424946 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate CAS No. 1263044-88-7

2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate

Cat. No. B1424946
M. Wt: 561.5 g/mol
InChI Key: QDLKNPCHCJFKOJ-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is a useful research compound. Its molecular formula is C26H31N3O11 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient synthesis protocol for a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes, was developed starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. The method is suitable for preparing high-purity (>99%) coupling agents, including 2,5-dioxopyrrolidin-1-yl derivatives (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).

Applications in Polymers and Materials Science

  • Novel 2,5-dithienylpyrrole (SNS) derivatives were synthesized to investigate the influence of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. These studies are crucial for understanding the electronic and optoelectronic behaviors of conducting polymers (Yigit, Hacioglu, Güllü, & Toppare, 2015).

Biological Applications

  • Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized and tested against different bacteria and fungi to determine their toxicity. These studies highlight the potential of 2,5-dioxopyrrolidin-1-yl derivatives in developing new antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).

Medical Applications

  • A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was identified to significantly improve monoclonal antibody production in Chinese hamster ovary cell culture. This compound represents a potential tool for enhancing monoclonal antibody production for medical applications (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O11/c30-21-4-5-22(31)28(21)20-3-1-2-19(18-20)26(35)27-9-11-37-13-15-39-17-16-38-14-12-36-10-8-25(34)40-29-23(32)6-7-24(29)33/h1-5,18H,6-17H2,(H,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKNPCHCJFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 2
Reactant of Route 2
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 3
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 4
Reactant of Route 4
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 5
Reactant of Route 5
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Reactant of Route 6
Reactant of Route 6
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate

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